molecular formula C21H24N4O2S B12268305 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12268305
M. Wt: 396.5 g/mol
InChI Key: PXUKGWISHYZXTG-UHFFFAOYSA-N
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Description

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a benzothiazole ring, a piperazine ring, and an acetamide group, making it a hybrid molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.

    Acetamide Group Introduction: The final step involves the acylation of the piperazine derivative with 2-ethoxyphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, acting as an antagonist. This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like schizophrenia or depression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol
  • 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one

Uniqueness

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of a benzothiazole ring, a piperazine ring, and an acetamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-2-27-18-9-5-4-8-17(18)22-20(26)15-24-11-13-25(14-12-24)21-16-7-3-6-10-19(16)28-23-21/h3-10H,2,11-15H2,1H3,(H,22,26)

InChI Key

PXUKGWISHYZXTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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